molecular formula C8H16N2O4 B10797018 Ns/-Carboxymethyl-L-lysine

Ns/-Carboxymethyl-L-lysine

Cat. No.: B10797018
M. Wt: 204.22 g/mol
InChI Key: NUXSIDPKKIEIMI-UHFFFAOYSA-N
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Description

Nε-(1-Carboxymethyl)-L-lysine-d3 is a deuterated form of Nε-(1-Carboxymethyl)-L-lysine, an advanced glycation end product (AGE). This compound is formed through the non-enzymatic glycation of lysine residues in proteins, a process that occurs under conditions of oxidative stress. Nε-(1-Carboxymethyl)-L-lysine is a significant biomarker for oxidative stress and is associated with various pathological conditions, including diabetes, cancer, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nε-(1-Carboxymethyl)-L-lysine-d3 typically involves the glycation of L-lysine with deuterated glyoxal or deuterated methylglyoxal under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the Schiff base, which subsequently undergoes Amadori rearrangement to form the final product. The reaction conditions include:

    Temperature: 37°C

    pH: 6.0-7.0

    Reaction Time: 24-48 hours

Industrial Production Methods

Industrial production of Nε-(1-Carboxymethyl)-L-lysine-d3 involves large-scale glycation reactions using deuterated precursors. The process is optimized for high yield and purity, often employing chromatographic techniques for purification. The key steps include:

    Preparation of Deuterated Precursors: Synthesis of deuterated glyoxal or methylglyoxal.

    Glycation Reaction: Reaction of L-lysine with deuterated precursors under controlled conditions.

    Purification: Use of high-performance liquid chromatography (HPLC) to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

Nε-(1-Carboxymethyl)-L-lysine-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more advanced glycation end products.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic solution.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of more complex AGEs.

    Reduction: Conversion to Nε-(1-Hydroxymethyl)-L-lysine-d3.

    Substitution: Formation of Nε-(1-Carboxymethyl)-L-lysine derivatives with various substituents.

Scientific Research Applications

Nε-(1-Carboxymethyl)-L-lysine-d3 has numerous applications in scientific research, including:

    Chemistry: Used as a standard in mass spectrometry for the quantification of AGEs.

    Biology: Studied for its role in protein modification and its impact on cellular functions.

    Medicine: Investigated for its involvement in the pathogenesis of diseases such as diabetes, cancer, and cardiovascular diseases.

    Industry: Utilized in the development of diagnostic assays for oxidative stress markers.

Mechanism of Action

Nε-(1-Carboxymethyl)-L-lysine-d3 exerts its effects primarily through the activation of the receptor for advanced glycation end products (RAGE). Binding to RAGE triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This leads to the expression of pro-inflammatory cytokines and other mediators that contribute to the pathological effects associated with AGEs .

Comparison with Similar Compounds

Similar Compounds

    Nε-(1-Carboxymethyl)-L-lysine: The non-deuterated form, commonly studied for its role in oxidative stress and disease.

    Nε-(1-Carboxyethyl)-L-lysine: Another AGE formed through the glycation of lysine with methylglyoxal.

    Nε-(1-Hydroxymethyl)-L-lysine: A reduced form of Nε-(1-Carboxymethyl)-L-lysine.

Uniqueness

Nε-(1-Carboxymethyl)-L-lysine-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium labeling allows for precise quantification and differentiation from non-deuterated analogs in complex biological samples .

Properties

IUPAC Name

2-amino-6-(carboxymethylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSIDPKKIEIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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